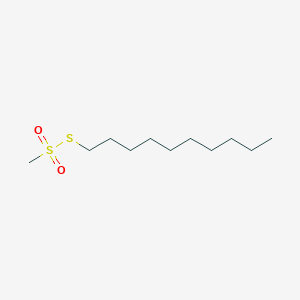
Decyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound reacts specifically and rapidly with thiols to form mixed disulfides, making it a valuable tool in probing the structures of various receptor channels .
Méthodes De Préparation
The synthesis of 1-Methylsulfonylsulfanyldecane involves several steps and specific reaction conditions. One common method includes the reaction of decyl alcohol with methanesulfonyl chloride in the presence of a base to form decyl methanesulfonate. This intermediate is then reacted with sodium sulfide to yield 1-Methylsulfonylsulfanyldecane. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Methylsulfonylsulfanyldecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It reacts with nucleophiles, such as amines and alcohols, to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methylsulfonylsulfanyldecane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups.
Biology: Employed in the study of protein structures and functions by forming mixed disulfides with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the synthesis of agrochemicals and materials science for creating specialized polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-Methylsulfonylsulfanyldecane involves its ability to react with thiol groups in proteins and other molecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules. The compound’s molecular targets include thiol-containing enzymes and receptor channels, where it can modulate their activity by forming covalent bonds .
Comparaison Avec Des Composés Similaires
1-Methylsulfonylsulfanyldecane is unique in its ability to form mixed disulfides rapidly and specifically. Similar compounds include:
Methanesulfonothioic Acid S-Decyl Ester: Shares similar reactivity with thiols.
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used in dietary supplements.
Dimethyl Sulfone: Used in various industrial applications and as a solvent .
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
1-methylsulfonylsulfanyldecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVPKYSENAWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




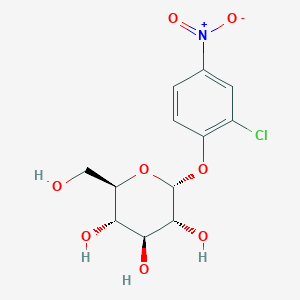
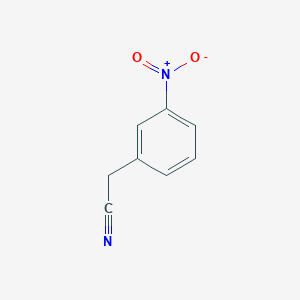




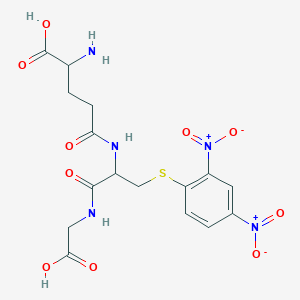
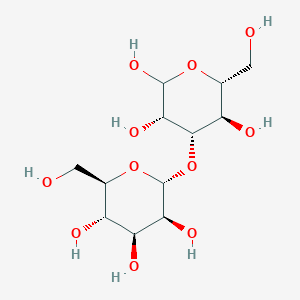
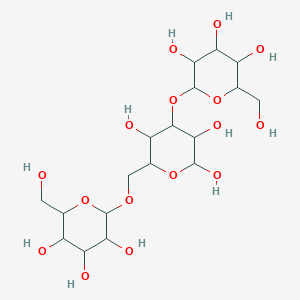
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
